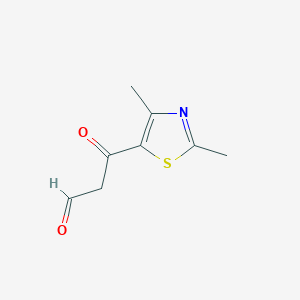
3-(Dimethyl-1,3-thiazol-5-YL)-3-oxopropanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Dimethyl-1,3-thiazol-5-YL)-3-oxopropanal is a heterocyclic organic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds
Vorbereitungsmethoden
The synthesis of 3-(Dimethyl-1,3-thiazol-5-YL)-3-oxopropanal typically involves multi-step reactions. One common method includes the reaction of N-amidinothiourea with dimethyl acetylenedicarboxylate under various conditions, such as using solvents like methanol and ethanol. The synthesis of related thiazole compounds often involves the use of different solvents and reagents, and the molecular structure is characterized using techniques like X-ray diffraction analysis.
Analyse Chemischer Reaktionen
Thiazole compounds, including 3-(Dimethyl-1,3-thiazol-5-YL)-3-oxopropanal, participate in various chemical reactions. They can undergo photochemical reactions in the presence of sensitizers like methylene blue, leading to products such as dimethyl oxalate and several benzimidazole derivatives. Thiazole derivatives also react with copper (II) nitrate to form dimeric complexes. These reactions indicate the compound’s potential reactivity under similar conditions.
Wissenschaftliche Forschungsanwendungen
3-(Dimethyl-1,3-thiazol-5-YL)-3-oxopropanal has a wide range of scientific research applications. Thiazole derivatives are known for their antioxidant, antimicrobial, and anti-inflammatory properties. They are used in the development of drugs for various diseases, including cancer, due to their cytotoxic activity . Additionally, thiazole compounds are utilized in the synthesis of biocides, fungicides, dyes, and chemical reaction accelerators .
Wirkmechanismus
The mechanism of action of 3-(Dimethyl-1,3-thiazol-5-YL)-3-oxopropanal involves its interaction with molecular targets and pathways. Thiazole derivatives, including this compound, exhibit their effects by interacting with enzymes, proteins, and other biomolecules. For example, they have been shown to inhibit certain enzymes, leading to their antimicrobial and anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
3-(Dimethyl-1,3-thiazol-5-YL)-3-oxopropanal can be compared with other similar thiazole compounds. Thiazole itself is a five-membered heterocyclic compound containing sulfur and nitrogen . Similar compounds include sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), and Abafungin (an antifungal drug) . The uniqueness of this compound lies in its specific structure and the particular biological activities it exhibits.
Eigenschaften
Molekularformel |
C8H9NO2S |
|---|---|
Molekulargewicht |
183.23 g/mol |
IUPAC-Name |
3-(2,4-dimethyl-1,3-thiazol-5-yl)-3-oxopropanal |
InChI |
InChI=1S/C8H9NO2S/c1-5-8(7(11)3-4-10)12-6(2)9-5/h4H,3H2,1-2H3 |
InChI-Schlüssel |
QWVUEESDXFGTML-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC(=N1)C)C(=O)CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



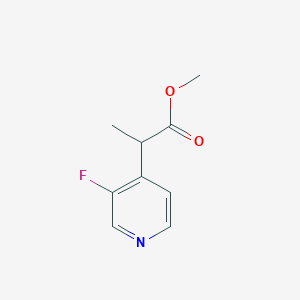
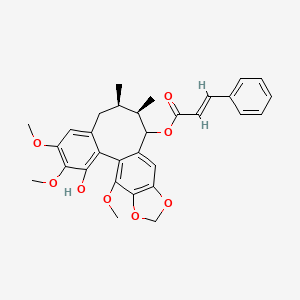
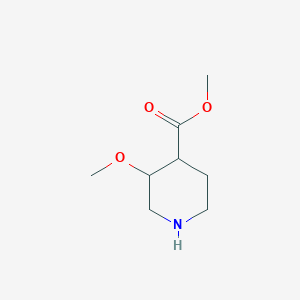
![6-Ethyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B13070886.png)

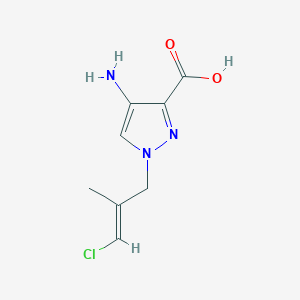
![1-[2-(Dimethylamino)ethyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B13070897.png)
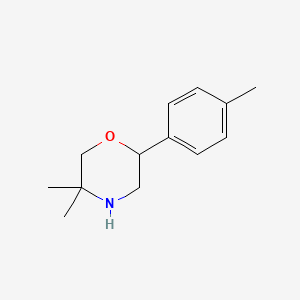
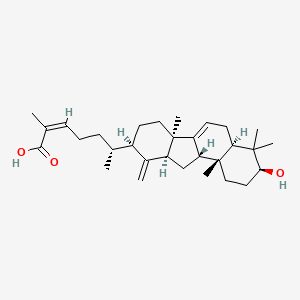
![4-(Thiolan-3-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13070911.png)
![2-[Benzyl(2-hydroxyethyl)amino]-1-(4-methylphenyl)ethan-1-one](/img/structure/B13070921.png)

![tert-Butyl 4,4-difluoro-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B13070924.png)
